

Application Notes and Protocols for FPI-1465 in Combination with β -Lactam Antibiotics

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Compound of Interest

Compound Name: FPI-1465

Cat. No.: B15567690

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Introduction

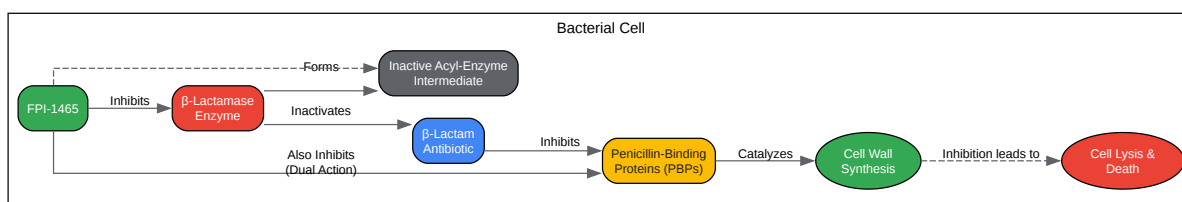
FPI-1465 is a novel, potent, non- β -lactam β -lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class. It is under investigation as an adjunct to β -lactam antibiotics for treating infections caused by multidrug-resistant bacteria.[1] **FPI-1465** inactivates β -lactamase enzymes, a primary mechanism of bacterial resistance to β -lactam antibiotics, thereby restoring the efficacy of these drugs.[1][2] Preclinical data also suggest that **FPI-1465** may have a dual-action mechanism, directly interacting with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

This document provides an overview of **FPI-1465**, including its mechanism of action, key preclinical data, and detailed experimental protocols for its evaluation in combination with β -lactam antibiotics.

Mechanism of Action

FPI-1465's primary role is the inhibition of serine- β -lactamase enzymes. These enzymes hydrolyze the amide bond in the β -lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[3] **FPI-1465** acts as a "suicide inhibitor" or suicide substrate.[1][4] It binds to the active site of the β -lactamase enzyme, forming a stable, covalent acyl-enzyme intermediate.[1][5] This process effectively sequesters the enzyme, preventing it from inactivating the co-administered β -lactam antibiotic.[1]

Furthermore, **FPI-1465** has demonstrated activity against PBPs, the ultimate targets of β -lactam antibiotics. Specifically, it shows activity against PBP2 from *E. coli* and *P. aeruginosa*.^[3] This suggests a dual-action mechanism where **FPI-1465** not only protects the partner antibiotic but may also contribute directly to the antibacterial effect by inhibiting cell wall synthesis.



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Mechanism of action of **FPI-1465** with a β -lactam antibiotic.

Preclinical Data Summary

In Vitro Synergy with β -Lactam Antibiotics

Preclinical studies have consistently shown that **FPI-1465** significantly enhances the in vitro activity of various β -lactam antibiotics against resistant bacterial strains, particularly those producing extended-spectrum β -lactamases (ESBLs) and carbapenemases.^{[1][2]}

Table 1: In Vitro Activity of β -Lactam Agents Tested Alone and in Combination with **FPI-1465** against ESBL-Producing Enterobacteriaceae (n=21)^{[1][3]}

Agent	MIC50 (µg/mL)	MIC90 (µg/mL)
Ceftazidime	32	>256
Ceftazidime + FPI-1465 (4 µg/mL)	0.25 - 0.5	1 - 2
Aztreonam	8 - 32	>64 - >256
Aztreonam + FPI-1465 (4 µg/mL)	≤0.015	0.03 - 0.5
Meropenem	≤0.25 - 0.06	≤0.25
Meropenem + FPI-1465 (4 µg/mL)	≤0.015	0.06

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Fold-Increase in Potency of β-Lactam Antibiotics in Combination with **FPI-1465**[\[2\]](#)[\[3\]](#)

Antibiotic	Fold-Increase in Potency vs. ESBL-producing bacteria	Fold-Increase in Potency vs. Carbapenemase-producing bacteria
Ceftazidime	Up to 256-fold	Up to 256-fold
Aztreonam	Up to 1,024-fold	Up to 4,096-fold
Meropenem	Up to 4-fold	Up to 128-fold

In Vivo Efficacy in Mouse Infection Models

The combination of **FPI-1465** with ceftazidime demonstrated significant bacterial clearance in a murine infection model against highly resistant strains of *Klebsiella pneumoniae* and *Enterobacter cloacae*.[\[1\]](#)

Table 3: In Vivo Efficacy of **FPI-1465** and Ceftazidime Combination[\[1\]](#)

Infection Model	Treatment	Log Reduction in CFUs
K. pneumoniae	FPI-1465 + Ceftazidime	3-log
E. cloacae	FPI-1465 + Ceftazidime	3.82-log

CFU = Colony Forming Units

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **FPI-1465** in combination with β -lactam antibiotics. Researchers should adapt these protocols to their specific experimental conditions.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Checkerboard Assay)

This protocol is used to determine the synergistic activity of **FPI-1465** with a β -lactam antibiotic.

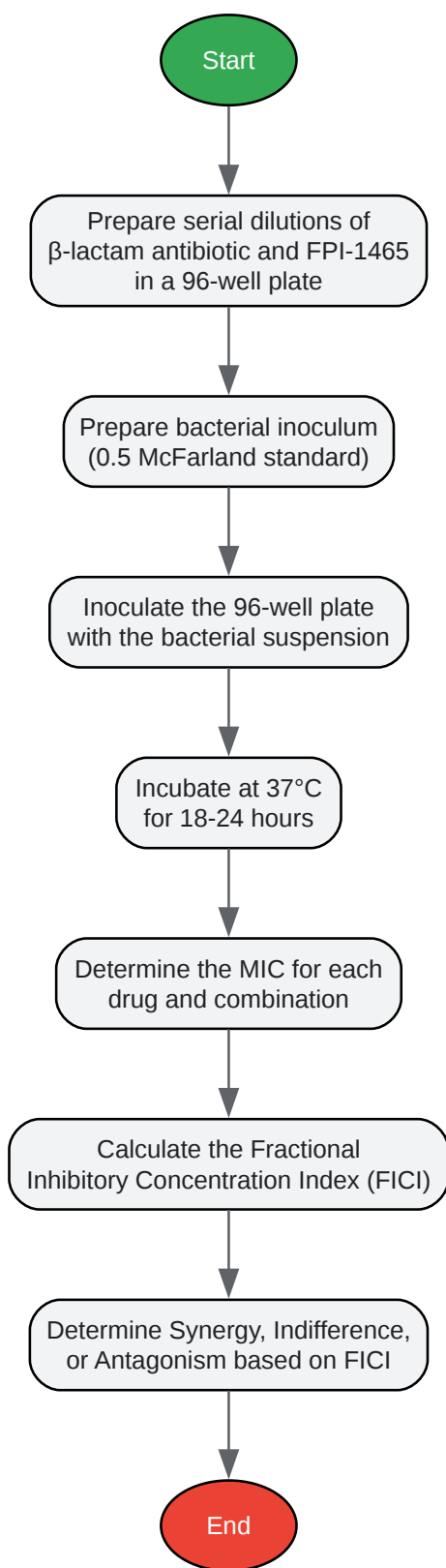
Materials:

- **FPI-1465**
- β -lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)
- Bacterial strains of interest (e.g., ESBL-producing E. coli, K. pneumoniae)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Preparation of Drug Dilutions:

- Prepare serial two-fold dilutions of the β -lactam antibiotic in CAMHB along the x-axis of a 96-well plate.
- Prepare serial two-fold dilutions of **FPI-1465** in CAMHB along the y-axis of the same plate.
- Inoculation:
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Add the bacterial inoculum to each well of the microtiter plate.
- Incubation:
 - Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
 - Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
 - $FICI = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$
 - Synergy is defined as an $FICI \leq 0.5$.
 - Indifference is defined as an $FICI > 0.5$ and ≤ 4 .
 - Antagonism is defined as an $FICI > 4$.



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Workflow for In Vitro Synergy Testing (Checkerboard Assay).

Protocol 2: In Vivo Efficacy in a Murine Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of **FPI-1465** in combination with a β -lactam antibiotic.

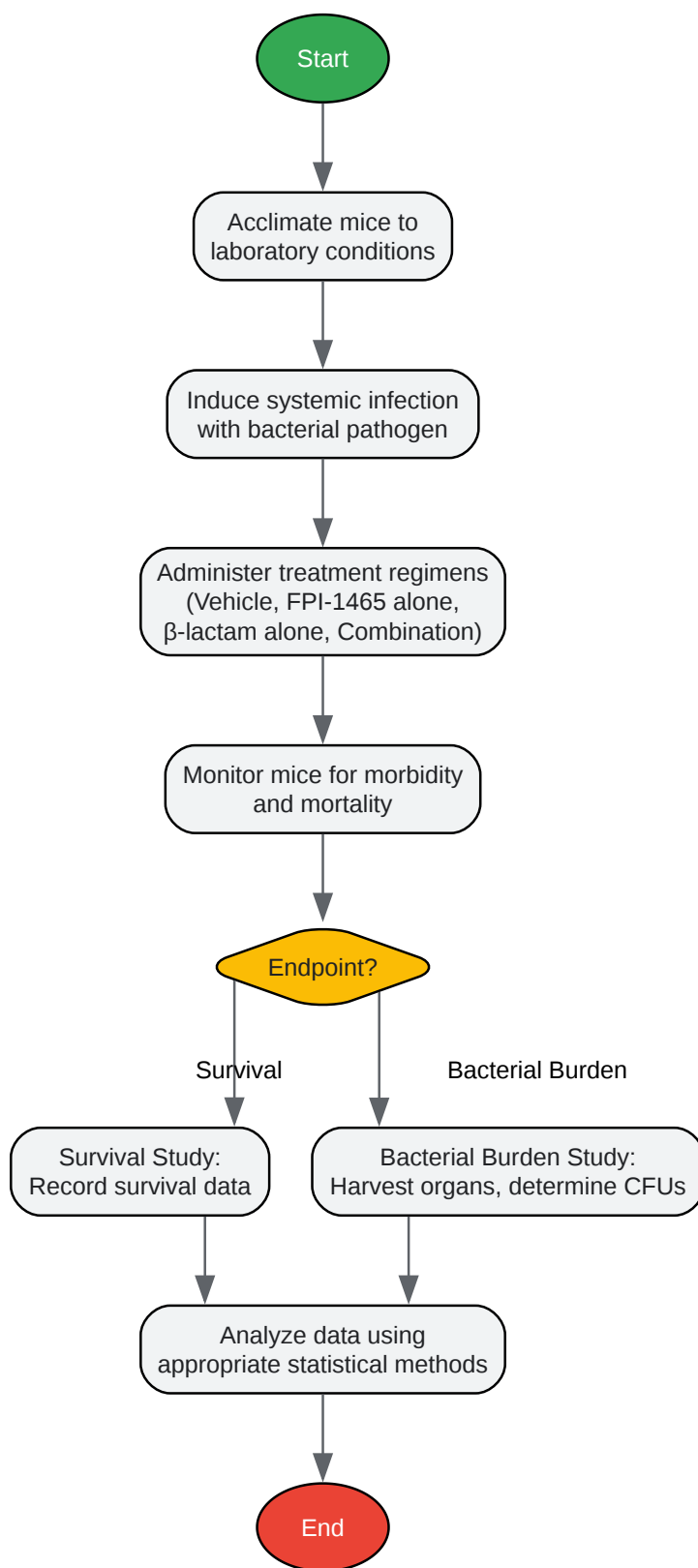
Materials:

- **FPI-1465**
- β -lactam antibiotic of interest
- Vehicle for drug administration (e.g., saline, DMSO/PEG300/saline mixture)
- Bacterial pathogen of interest
- Laboratory mice (specify strain, age, and sex)

Procedure:

- Animal Acclimation:
 - Acclimate mice to the laboratory environment for a minimum of 3 days before the experiment.
- Infection:
 - Induce a systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen.^[1]
- Treatment:
 - At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice.^[1] This should include:
 - Vehicle control
 - **FPI-1465** alone
 - β -lactam antibiotic alone

- The combination of **FPI-1465** and the β -lactam antibiotic
- Administration can be via IP, IV, or subcutaneous (SC) routes.[\[1\]](#)
- Monitoring and Endpoint:
 - Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-10 days).[\[1\]](#)
 - Alternatively, for bacterial burden studies, a subset of animals from each group can be euthanized at specific time points (e.g., 24 hours post-treatment). Target organs (e.g., spleen, liver, lungs) are then harvested, homogenized, and plated on appropriate agar to determine the number of CFUs.
- Data Analysis:
 - For survival studies, plot Kaplan-Meier survival curves and analyze using the log-rank test.
 - For bacterial burden studies, calculate the log reduction in CFUs for each treatment group compared to the vehicle control. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.



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Workflow for In Vivo Efficacy Studies in a Murine Model.

Conclusion

FPI-1465 is a promising β -lactamase inhibitor with the potential to restore the clinical utility of established β -lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. [6] Its dual mechanism of action, inhibiting both β -lactamases and PBPs, represents a significant advantage.[6] The quantitative in vitro and in vivo data clearly demonstrate its ability to potentiate the activity of various β -lactam antibiotics. Further investigation is warranted to fully elucidate the therapeutic potential of **FPI-1465**.

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